molecular formula C24H22N4OS2 B2471502 N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 892415-62-2

N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2471502
CAS No.: 892415-62-2
M. Wt: 446.59
InChI Key: UFJWJIIBUJUFFA-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methyl-2-phenylthiazole moiety via a sulfanyl bridge. The acetamide group is substituted with a 4-ethylphenyl ring, contributing to its lipophilic character.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS2/c1-3-17-9-11-19(12-10-17)26-21(29)15-30-22-14-13-20(27-28-22)23-16(2)25-24(31-23)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJWJIIBUJUFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Construction of the Pyridazine Ring: This step often involves the reaction of hydrazines with 1,4-diketones or their equivalents.

    Coupling Reactions: The thiazole and pyridazine intermediates are then coupled using a suitable linker, such as a sulfanyl group, under conditions that promote the formation of the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For instance:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It could interfere with cell division processes or induce apoptosis in cancer cells.

    Molecular Targets and Pathways: The compound may target enzymes like kinases or proteases, and pathways such as the PI3K-AKT or MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against four acetamide derivatives reported in Brazilian Journal of Pharmaceutical Sciences (2015) and additional analogs from the literature. Key differentiating factors include heterocyclic core systems, substituent effects, and bioactivity profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity (Reported)
Target Compound C₂₄H₂₃N₆OS₂* ~475 (estimated) Pyridazine-thiazole core, 4-ethylphenyl N/A (Inferred: Enzyme inhibition)
8t C₂₀H₁₇ClN₄O₃S 428.5 Oxadiazole-indole core, 5-chloro-2-methyl LOX inhibition, BChE inhibition
8u C₂₂H₂₂N₄O₃S 422 Oxadiazole-indole core, 2-ethoxy-6-methyl Moderate α-glucosidase inhibition
8v C₂₀H₁₇N₅O₄S 423 Oxadiazole-indole core, 2-methyl-6-nitro High BChE inhibition
8w C₁₉H₁₇N₅O₂S 379 Oxadiazole-indole core, 4-methylpyridinyl Low LOX inhibition

Key Findings:

Heterocyclic Core Systems: The target compound’s pyridazine-thiazole system contrasts with the oxadiazole-indole cores of compounds 8t–8w. Pyridazine, a less common scaffold, may offer unique electronic properties for target binding.

Substituent Effects: The 4-ethylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the chloro (8t) or nitro (8v) substituents, which may enhance membrane permeability but reduce aqueous solubility.

Bioactivity Implications :

  • Compounds with nitro groups (8v) exhibit stronger BChE inhibition, likely due to electrophilic interactions with the enzyme’s active site. The target’s thiazole-pyridazine system, however, may favor interactions with hydrophobic enzyme pockets, analogous to LOX inhibitors like 8t .

Molecular Weight and Solubility: The target’s higher molecular weight (~475 vs. 379–428 g/mol for 8t–8w) suggests reduced solubility, a common challenge in drug development.

Biological Activity

N-(4-Ethylphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound is characterized by a thiazole moiety linked to a pyridazine ring, which is known for contributing to various biological activities. The presence of ethyl and methyl groups enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Property Details
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight342.42 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. In vitro studies have demonstrated that certain thiazole-containing compounds can achieve IC50 values in the low micromolar range against various cancer cell lines, such as:

Compound Cell Line IC50 (µM)
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)...MCF-7 (Breast Cancer)1.61
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin...HeLa (Cervical Cancer)0.98

The SAR analysis suggests that substituents on the phenyl rings significantly influence the cytotoxic activity, with electron-donating groups enhancing potency.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. A study highlighted a compound with a similar thiazole-pyridazine framework that exhibited effective seizure protection in animal models:

Test Effective Dose (mg/kg)
Electroshock Seizure Test (MES)24.38
Chemically Induced Seizure Test88.23

These findings underscore the potential of this compound as a candidate for further development in treating epilepsy.

Antimicrobial Activity

Compounds containing thiazole rings have demonstrated antimicrobial properties against various pathogens. The structural features of this compound may contribute to its efficacy against bacteria and fungi through mechanisms such as disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

Case Studies and Research Findings

  • Anticancer Screening : A study conducted on multicellular spheroids revealed that compounds similar to this compound exhibited promising anticancer activity, leading to further investigation into their mechanisms of action and potential clinical applications .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption characteristics, with potential for oral bioavailability. Further studies are needed to elucidate metabolic pathways and elimination routes.

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